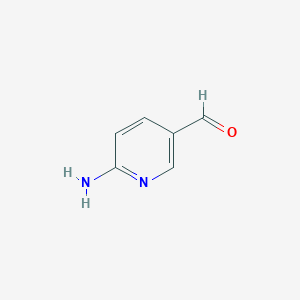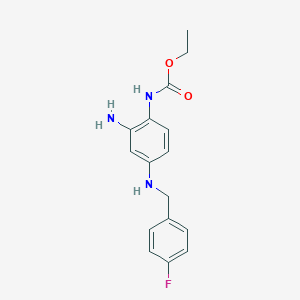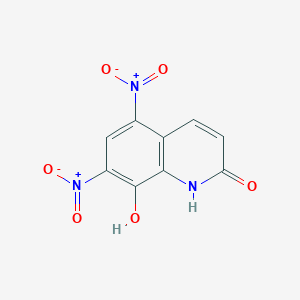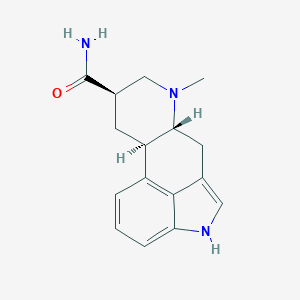
Pentacen
Übersicht
Beschreibung
Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This highly conjugated compound is known for its deep blue color and is widely studied as an organic semiconductor. Pentacene is particularly notable for its use in organic field-effect transistors and other electronic devices due to its favorable electronic properties .
Wissenschaftliche Forschungsanwendungen
Pentacene has a wide range of scientific research applications. In chemistry, it is used as a benchmark organic semiconductor in thin-film organic electronic devices due to its π-conjugated electronic structure and high charge carrier mobility . In biology and medicine, pentacene derivatives are explored for their potential use in organic light-emitting diodes and photovoltaic devices . In industry, pentacene is used in the development of organic field-effect transistors and other electronic devices .
Wirkmechanismus
Target of Action
Pentacene, a polycyclic aromatic hydrocarbon, consists of five linearly-fused benzene rings . The primary target of pentacene is the electronic structure of organic semiconductors. Due to its π-conjugated electronic structure, pentacene has shown promise as a semiconductor in thin-film transistors and field-effect transistors .
Mode of Action
Pentacene interacts with its targets by generating excitons upon absorption of ultra-violet (UV) or visible light . This interaction makes pentacene very sensitive to oxidation . The compound’s mode of action is also influenced by its highly conjugated structure, which allows for efficient charge transport .
Biochemical Pathways
The biochemical pathways affected by pentacene involve the generation of excitons upon absorption of UV or visible light . The exciton behavior in pentacene can be modulated by the aggregation extent in thin-film morphology . The intermolecular exciton coupling in pentacene varies with the increasing admixture of other compounds, such as tetracene .
Result of Action
The result of pentacene’s action is the generation of excitons, which are quasi-particles formed from an electron and a hole bound together by electrostatic interaction . This process is crucial for the operation of organic semiconductors. Pentacene is sensitive to oxidation, and exposure to air and light can lead to its degradation .
Action Environment
The action, efficacy, and stability of pentacene are significantly influenced by environmental factors. For instance, the presence of air and visible or UV light can lead to the photooxidation of pentacene . Specifically, using hydrogen as the carrier gas results in pure pentacene crystals, while other gases like argon and nitrogen result in dihydropentacene–pentacene cocrystals .
Vorbereitungsmethoden
Pentacene can be synthesized through various methods. One classic method involves the Elbs reaction, where a suitable precursor undergoes a series of reactions to form pentacene. Another method involves the extrusion of a small volatile component, such as carbon monoxide, from a precursor at elevated temperatures . Industrial production often employs physical vapor transport processes to obtain highly pure pentacene crystals. This method uses hydrogen as a carrier gas to suppress the formation of impurities .
Analyse Chemischer Reaktionen
Pentacene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly sensitive to oxidation, especially in the presence of ultraviolet or visible light, which leads to the formation of pentacenequinone . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like tin(II) chloride in the presence of hydrochloric acid . The major products formed from these reactions include various oxidized and reduced derivatives of pentacene.
Vergleich Mit ähnlichen Verbindungen
Pentacene is part of the acene series, which includes other compounds like tetracene (four fused benzene rings) and hexacene (six fused benzene rings). Compared to these similar compounds, pentacene is unique due to its optimal balance of stability and electronic properties, making it highly suitable for use in organic electronic devices . Other similar compounds include anthracene and naphthalene, which have fewer fused benzene rings and different electronic properties .
Eigenschaften
IUPAC Name |
pentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78260-42-1 | |
| Record name | Pentacene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059648 | |
| Record name | Pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid with violet luster; [Merck Index] | |
| Record name | Pentacene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-48-8 | |
| Record name | Pentacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTACENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentacene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pentacene (C22H14) is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular weight is 278.35 g/mol.
ANone: Various spectroscopic techniques are employed to analyze pentacene, including:
- Infrared (IR) Spectroscopy: Identifies functional groups and analyzes molecular vibrations. []
- Raman Spectroscopy: Provides complementary information to IR, particularly sensitive to changes in molecular symmetry and crystallinity. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light, revealing electronic transitions and band gap information. [, ]
- X-ray Diffraction (XRD): Determines the crystal structure and orientation of pentacene thin films. [, , ]
- Atomic Force Microscopy (AFM): Provides high-resolution images of surface morphology, revealing grain size and film roughness. [, , , ]
ANone: Pentacene's interaction with substrates significantly influences its film growth and electronic properties.
- Gold (Au): Pentacene exhibits dewetting on bare gold substrates, forming 3D islands with varying molecular orientations depending on the substrate's roughness. Precoating gold with self-assembled monolayers (SAMs) promotes quasi-layer-by-layer growth with an upright molecular orientation. []
- Silicon Dioxide (SiO2): Pentacene forms standing molecular layers on SiO2, leading to a higher surface potential compared to the substrate. The interface is characterized by partial Fermi level pinning and the presence of hole traps. []
- Germanium Sulfide (GeS): Unlike SiO2, pentacene molecules lie flat on GeS(0001) surfaces, showcasing the substrate's impact on molecular orientation. []
ANone: Deposition techniques significantly impact pentacene film characteristics:
- Vacuum Evaporation: Enables highly ordered, crystalline films with high charge carrier mobilities, crucial for high-performance OFETs. [, ]
A: Pentacene is susceptible to degradation in the presence of oxygen and light, limiting its practical applications. [, , ]
ANone: Several approaches enhance pentacene stability:
- Chemical Modification: Introducing bulky substituents at specific positions (e.g., 6,13-positions) hinders oxygen attack and enhances photostability. [, , , ]
- Encapsulation: Protective layers like SiO2 or Parylene C prevent exposure to oxygen and moisture, enhancing device lifetime. [, ]
- Device Architecture: Inverted device structures can reduce degradation pathways compared to conventional architectures. [, ]
ANone: Pentacene's semiconducting properties make it suitable for:
- Organic Field-Effect Transistors (OFETs): Pentacene serves as the active channel material in OFETs, enabling low-cost, flexible electronics. [, , , ]
- Organic Solar Cells: Pentacene acts as a donor material in organic photovoltaics, absorbing light and contributing to photocurrent generation. [, , ]
- Sensors: Pentacene-based OTFTs can be used as sensitive moisture sensors, detecting changes in electrical properties upon exposure to water vapor. []
ANone: Several factors impact OFET performance:
- Film Morphology: Larger grain sizes, reduced grain boundaries, and optimal molecular orientation enhance charge carrier mobility and device performance. [, , ]
- Gate Dielectric: The choice of dielectric material affects the charge injection barrier, interfacial trap states, and overall device characteristics. [, , ]
- Device Architecture: Different configurations like bottom-gate/bottom-contact or top-gate/bottom-contact offer trade-offs in performance and fabrication complexity. []
- Environmental Factors: Exposure to oxygen, moisture, and light can degrade device performance over time. []
ANone: Computational methods provide valuable insights into:
- Electronic Structure: Density Functional Theory (DFT) calculations are used to determine electronic energy levels, band gaps, and molecular orbital distributions. [, , ]
- Charge Transport Mechanisms: Simulations help understand charge carrier mobility, the role of molecular packing, and the impact of structural disorder. [, ]
- Singlet Fission: Theoretical studies explore the mechanism and efficiency of singlet exciton fission in pentacene and its derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

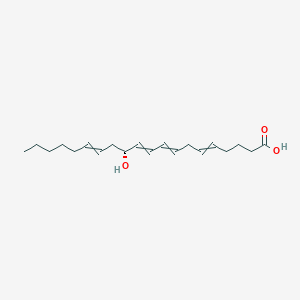
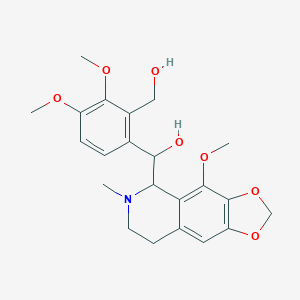
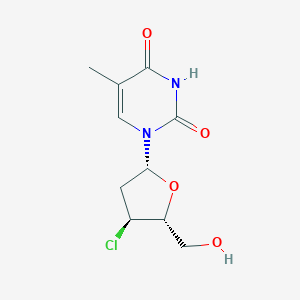
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)

